Neladenoson dalanate hydrochloride, also known as neladenoson bialanate, is a synthetic compound classified as a partial adenosine A1 receptor agonist. It is designed to enhance solubility and bioavailability, making it suitable for oral administration. This compound has been investigated primarily for its potential therapeutic applications in cardiovascular diseases, particularly heart failure.
Neladenoson dalanate hydrochloride is derived from modifications of adenosine analogs. It belongs to the class of synthetic organic compounds and is specifically categorized as a prodrug, which means it is metabolized into its active form upon administration. The compound is recognized for its selective action on the adenosine A1 receptor, which plays a crucial role in various physiological processes, including cardiac function and renal regulation.
The synthesis of neladenoson dalanate hydrochloride involves several key steps:
These steps are optimized for scalability and efficiency, ensuring that the synthesis can be adapted for large-scale production.
Neladenoson dalanate hydrochloride undergoes various chemical reactions that can modify its properties:
These reactions are influenced by environmental factors such as pH and temperature, which can affect the stability and efficacy of the compound.
Neladenoson dalanate hydrochloride exerts its therapeutic effects primarily through selective activation of the adenosine A1 receptor. This receptor activation results in several physiological responses:
Clinical trials have demonstrated that while neladenoson has potential benefits in improving cardiac function, it may not significantly impact all clinical outcomes related to heart failure.
Neladenoson dalanate hydrochloride exhibits several important physical and chemical properties:
These properties are essential for determining the appropriate formulation strategies for clinical use.
Neladenoson dalanate hydrochloride has been primarily explored for its applications in treating heart failure. Clinical studies have aimed to evaluate its efficacy in improving cardiac function without causing adverse effects commonly associated with full agonists at adenosine receptors.
Additionally, research continues into its potential use in other areas such as:
Neladenoson dalanate hydrochloride (Chemical name: 2-(4-(2-(((2-(4-chlorophenyl)thiazol-4-yl)methyl)thio)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl)phenoxy)ethyl L-alanyl-L-alaninate hydrochloride) is a complex prodrug molecule with the empirical formula C35H35Cl2N7O4S2 and a molecular weight of 752.73 g/mol [1] [4] [9]. The structure integrates three key pharmacophores:
The hydrochloride salt form features two defined stereocenters (L-alanyl-L-alanine segment) confirmed by chiral chromatography and absolute stereochemical notation ([α]D20) [6]. Key structural properties are summarized below:
Table 1: Structural Properties of Neladenoson Dalanate Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1239235-25-6 |
Molecular Formula | C35H35Cl2N7O4S2 |
Molecular Weight | 752.73 g/mol |
SMILES Notation | Cl.CC@HC(=O)OCCOC1C=CC(=CC=1)C1=C(C#N)C(=NC(=C1C#N)N1CCCC1)SCC1=CSC(=N1)C1C=CC(Cl)=CC=1 [6] |
InChI Key | CZZKREIGVLUWPU-VROPFNGYSA-N [6] |
Defined Stereocenters | 2 (both R-configured) |
The synthesis of neladenoson dalanate hydrochloride follows a convergent multi-step strategy, optimizing earlier routes developed for partial adenosine A1 receptor agonists like capadenoson [3] [10]:
Step 1: Pyridine Core AssemblyA palladium-catalyzed cross-coupling reaction installs the pyrrolidinyl group at C6 of 4-chloro-2,6-dicyanopyridine. Subsequent Suzuki-Miyaura coupling introduces the 4-(2-hydroxyethoxy)phenyl moiety at C4 [10].
Step 2: Thioether Linkage FormationThe chloromethyl intermediate of 2-(4-chlorophenyl)thiazole undergoes nucleophilic displacement with the thiol group generated in situ on the pyridine core. This step employs thiourea/KOH in ethanol to form the critical methylthio bridge [3].
Step 3: Dipeptide Ester ConjugationThe phenolic hydroxyl group of the linker is esterified with L-alanyl-L-alanine hydrochloride using DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) catalysis. This step requires anhydrous conditions in DMF to suppress racemization [10].
Table 2: Key Synthetic Optimization Challenges and Solutions
Challenge | Optimization Strategy | Impact |
---|---|---|
Low yield in thioether coupling | Thiourea/KOH in ethanol at 0°C | Suppressed disulfide formation |
Racemization during esterification | Low-temperature (0-5°C) DCC/DMAP in DMF | >98% enantiomeric purity maintained |
Purification of final product | Reverse-phase chromatography | >99% HPLC purity achieved |
Critical optimizations included:
Neladenoson (BAY-1067197), the active metabolite, suffers from poor aqueous solubility (<0.1 mg/mL at pH 7.4) and low oral bioavailability due to rapid hepatic clearance. The prodrug strategy addressed these limitations through L-alanyl-L-alanine dipeptide esterification: [3] [6] [10]
Physicochemical Modifications:
Metabolic Activation Mechanism:
Therapeutic Rationale:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7